![molecular formula C19H20Cl2FN3OS B2968124 4-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216920-84-1](/img/structure/B2968124.png)
4-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Scientific Research Applications
Anti-Inflammatory Properties
- Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, including N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide and others, demonstrated anti-inflammatory activity in a range of concentrations. These findings suggest potential applications in treating inflammation-related conditions (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).
Corrosion Inhibition
- Benzothiazole derivatives, such as those synthesized in the study, have been shown to effectively inhibit corrosion of steel in acidic solutions. These inhibitors can adsorb onto surfaces through both physical and chemical means, offering enhanced stability and higher efficiency than previously reported benzothiazole family inhibitors (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Antimicrobial Activity
- Novel compounds synthesized from fluorobenzothiazole have been screened for antimicrobial activity. These compounds, including various derivatives of fluorobenzothiazole comprising Sulfonamido thiazole, hold promise as potential agents in antimicrobial therapies (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).
Fluorogenic Reagent for Thiols
- A compound synthesized for use as a fluorogenic reagent for thiols, with negligible fluorescence itself but intensely fluorescent thiol derivatives, demonstrates potential in biochemical applications, particularly in the quantitative analysis of thiols in biological samples (Toyo’oka, Suzuki, Saito, Uzu, & Imai, 1989).
Antipsychotic Potential
- Certain compounds synthesized with elements of benzothiazole have been found to exhibit an antipsychotic-like profile in behavioral animal tests. These compounds, such as those involving 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, offer potential avenues for developing new antipsychotic drugs (Wise et al., 1987).
Synthesis of Structurally Diverse Compounds
- The use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions has proven effective in generating a structurally diverse library of compounds. This broadens the scope for synthesizing various chemical compounds with potential applications in different fields of science and medicine (Roman, 2013).
Solid-Phase Synthesis of Benzodiazepin-2-ones
- The solid-phase synthesis approach used to prepare 3,4,5-substituted 1,5-benzodiazepin-2-ones demonstrates a potential method for the efficient production of these compounds, which can have diverse pharmaceutical applications (Lee, Gauthier, & Rivero, 1999).
Future Directions
properties
IUPAC Name |
4-chloro-N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3OS.ClH/c1-23(2)11-4-12-24(18(25)13-7-9-14(20)10-8-13)19-22-17-15(21)5-3-6-16(17)26-19;/h3,5-10H,4,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZORLHIEUIPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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